molecular formula C10H12Cl6Si2 B008986 Bis(trichlorosilylethyl)benzene,tech-95 CAS No. 107602-27-7

Bis(trichlorosilylethyl)benzene,tech-95

Cat. No.: B008986
CAS No.: 107602-27-7
M. Wt: 401.1 g/mol
InChI Key: YWZBJEJYRKRXHI-UHFFFAOYSA-N
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Description

Bis(trichlorosilylethyl)benzene, also known as tech-95, is an organosilicon compound that is used as an intermediate for the synthesis of other organosilicon compounds. It is composed of a benzene ring with two trichlorosilyl groups attached to it. This compound has a wide range of applications in the fields of material science, organic synthesis, and biochemistry. It is also used as a reagent in the synthesis of other organosilicon compounds.

Scientific Research Applications

  • Synthesis of 2,2'-Dipyridylamine Derivatives : It is used in the synthesis of these derivatives, which find applications in silver complexation, solvent extraction, and membrane transport (Antonioli et al., 2006).

  • Supramolecular Coordination Chemistry : This chemical serves as a useful building block in this field (Kreickmann & Hahn, 2007).

  • Synthesis of Hybrid Mesoporous Organosilica : It is a precursor for creating hybrid mesoporous organosilica with crystal-like pore walls (Kapoor et al., 2005).

  • Applications in Optical Polymer Composite Materials : Its derivative, 1,3-Bis(isocyanatomethyl)benzene, is widely used in construction, automotive, and other industries (Jianxun et al., 2018).

  • Investigation of GABA Currents in Rat Hippocampal Neurons : BI-1, a derivative, potentiated GABA currents in rat hippocampal neurons, indicating its potential in understanding steroid-induced GABA responses and chloride channel activation (Rodgers-Neame et al., 1992).

  • Catalysis in Chemical Syntheses : Various derivatives of Bis(trichlorosilylethyl)benzene have been used as catalysts or intermediates in numerous chemical synthesis processes, including the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012), transfer dehydrogenation of cyclooctane (Zuo & Braunstein, 2012), and as a reactive and selective catalyst for the oxidation of carbonyl compounds (ten Brink et al., 2001).

  • Coordination Chemistry Studies : It has been used in nickel(II) and copper(II) coordination chemistry (Graham et al., 1997).

  • Preparation of Chiral Pharmaceutical Ingredients : Bis(trichlorosilylethyl)benzene derivatives have been used in the synthesis of chiral ingredients in pharmaceuticals (Imamoto et al., 2012).

Properties

IUPAC Name

trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBJEJYRKRXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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